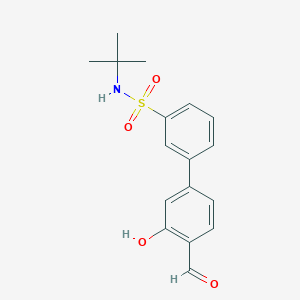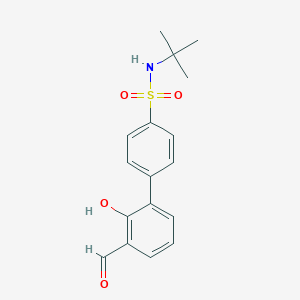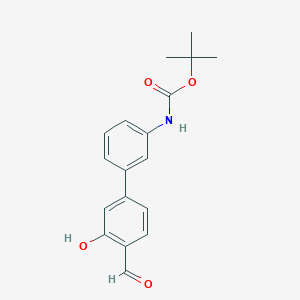
5-(3-BOC-Aminophenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-BOC-Aminophenyl)-2-formylphenol, 95% (5-BOC-AP-2FP) is an organic compound that is used in a variety of scientific and industrial applications. It is a colorless solid with a melting point of 159-161 °C and a boiling point of 286-288 °C. 5-BOC-AP-2FP is a highly versatile compound, with a wide range of potential applications in the field of organic synthesis. It has been used as a starting material in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of a variety of materials, including polymers, dyes, and catalysts.
Mécanisme D'action
5-(3-BOC-Aminophenyl)-2-formylphenol, 95% is an organic compound that undergoes a variety of chemical reactions. The most common reaction is the nitro-aldol reaction, which involves the formation of a nitro-aldehyde from the reaction of a nitro compound with an aldehyde. The nitro-aldehyde then undergoes a condensation reaction with a formylphenol to form 5-(3-BOC-Aminophenyl)-2-formylphenol, 95%. This reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide.
Biochemical and Physiological Effects
5-(3-BOC-Aminophenyl)-2-formylphenol, 95% has a wide range of effects on biochemical and physiological processes. It has been shown to inhibit the growth of a variety of bacteria, including Escherichia coli and Staphylococcus aureus. It has also been shown to inhibit the growth of a variety of fungi, including Candida albicans and Aspergillus niger. In addition, it has been shown to possess anti-inflammatory and anti-cancer activities.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-BOC-Aminophenyl)-2-formylphenol, 95% is a highly versatile compound, with a wide range of potential applications in the field of organic synthesis. Its advantages include its low cost, high purity, and easy availability. In addition, it is relatively stable and can be stored for long periods of time. Its main limitation is its relatively low solubility in water, which may limit its use in certain applications.
Orientations Futures
The potential applications of 5-(3-BOC-Aminophenyl)-2-formylphenol, 95% are vast and continue to expand as new research is conducted. Future research may focus on the synthesis of new compounds using 5-(3-BOC-Aminophenyl)-2-formylphenol, 95% as a starting material. In addition, further research may focus on the use of 5-(3-BOC-Aminophenyl)-2-formylphenol, 95% in the synthesis of materials for use in medical and industrial applications. Finally, research may focus on the use of 5-(3-BOC-Aminophenyl)-2-formylphenol, 95% in the synthesis of novel drugs and agrochemicals.
Méthodes De Synthèse
5-(3-BOC-Aminophenyl)-2-formylphenol, 95% can be synthesized using a variety of methods. The most commonly used method involves the reaction of 3-bromo-4-nitrobenzaldehyde with 2-formylphenol in the presence of a base. The reaction is carried out in an organic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at a temperature of 60-80 °C for 12-24 hours. The product is then isolated by filtration and purified by recrystallization.
Applications De Recherche Scientifique
5-(3-BOC-Aminophenyl)-2-formylphenol, 95% has a wide range of applications in scientific research. It has been used as a starting material in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of a variety of materials, including polymers, dyes, and catalysts. In addition, it has been used in the synthesis of a variety of biologically active compounds, including antibiotics, antimicrobial agents, and anti-cancer agents.
Propriétés
IUPAC Name |
tert-butyl N-[3-(4-formyl-3-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-15-6-4-5-12(9-15)13-7-8-14(11-20)16(21)10-13/h4-11,21H,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKYOKNVGYFWRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-BOC-Aminophenyl)-2-formylphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Formyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379135.png)
![2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379136.png)

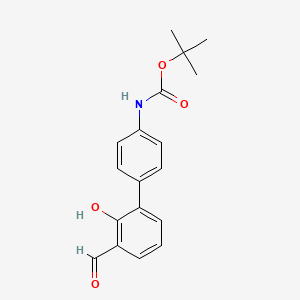
![2-Formyl-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379154.png)
![2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379167.png)
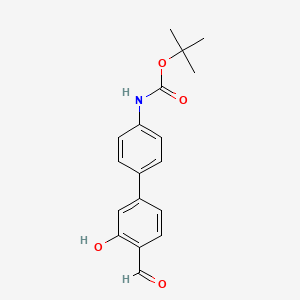
![2-Formyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379179.png)

![2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379211.png)
